(5-Chloro-3-pyridinyl)methanol chemical properties
(5-Chloro-3-pyridinyl)methanol chemical properties
A Technical Guide to (5-Chloro-3-pyridinyl)methanol: Properties, Synthesis, and Applications
Abstract
(5-Chloro-3-pyridinyl)methanol is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the chloro- and hydroxymethyl- substituents on the pyridine ring, make it a valuable intermediate in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its chemical and physical properties, outlines a standard laboratory-scale synthesis, details its reactivity, and discusses its applications, particularly within drug discovery. The information is intended for researchers, chemists, and professionals in pharmaceutical development, offering a comprehensive scientific overview.
Compound Identification and Nomenclature
Correctly identifying a chemical compound is the foundation of safe and effective research. (5-Chloro-3-pyridinyl)methanol is systematically named and cataloged to ensure global consistency.
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IUPAC Name: (5-chloropyridin-3-yl)methanol
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CAS Number: 22620-34-4[1]
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Molecular Formula: C₆H₆ClNO[1]
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Synonyms: 5-Chloro-3-pyridinemethanol, (5-Chloro-pyridin-3-yl)-methanol, 5-Chloro-3-(hydroxymethyl)pyridine[2]
The structure consists of a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a chlorine atom. The nitrogen atom in the pyridine ring, along with the chlorine atom, significantly influences the molecule's reactivity and physicochemical properties.
Caption: Chemical structure of (5-Chloro-3-pyridinyl)methanol.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for the characterization, handling, and application of the compound.
Physicochemical Properties
The properties of (5-Chloro-3-pyridinyl)methanol are dictated by its molecular structure: the polar hydroxymethyl group allows for hydrogen bonding, while the chlorinated pyridine ring contributes to its overall molecular weight and thermal stability.
| Property | Value | Source(s) |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | White to off-white solid/powder | General Supplier Data |
| Boiling Point | 258.8 °C at 760 mmHg | [2] |
| Melting Point | 88 - 92 °C | Commercial Supplier Data |
| Density | 1.324 g/cm³ | [2] |
| Flash Point | 110.3 °C | [2] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General Chemical Principles |
Spectroscopic Analysis
Spectroscopic methods provide the definitive structural confirmation of the molecule. While experimental spectra are lot-dependent, the following describes the expected characteristic signals.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show four distinct signals in a deuterated solvent like CDCl₃ or DMSO-d₆.
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Aromatic Protons: Three signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons at positions 2, 4, and 6 of the pyridine ring will appear as distinct singlets or narrow doublets due to small coupling constants. The exact shifts are influenced by the deshielding effects of the ring nitrogen and the chlorine atom.
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Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.8 ppm. This signal integrates to two protons.
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Hydroxyl Proton (-CH₂ OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often appearing between δ 5.0-5.5 ppm. This signal will exchange with D₂O.
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FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the functional groups present in the molecule.
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O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
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C-H Stretch (Aromatic): Weaker absorptions typically above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorptions in the 2850-2960 cm⁻¹ range from the methylene group.
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C=C and C=N Stretch: Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region.
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C-O Stretch: A strong band for the primary alcohol C-O bond is expected around 1000-1050 cm⁻¹.
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C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
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MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) would show a characteristic molecular ion peak (M⁺) at m/z 143 and a significant M+2 peak at m/z 145 (approximately one-third the intensity of M⁺), which is indicative of the presence of a single chlorine atom. Key fragmentation patterns would include the loss of the hydroxymethyl group (-CH₂OH) or chlorine.
Synthesis and Manufacturing
The most common and efficient laboratory synthesis of (5-Chloro-3-pyridinyl)methanol involves the reduction of a corresponding carboxylic acid or its ester derivative.
Primary Synthetic Route: Reduction of 5-Chloronicotinic Acid Ester
This two-step process begins with the readily available 5-chloronicotinic acid. First, the carboxylic acid is converted to its ethyl ester to prevent side reactions with the reducing agent. Second, the ester is selectively reduced to the primary alcohol. The causality for this choice is that esters are more readily reduced by mild agents like sodium borohydride than the parent carboxylic acid, offering a high-yield, clean reaction.
Caption: Synthetic workflow for (5-Chloro-3-pyridinyl)methanol.
Detailed Experimental Protocol
This protocol is a self-validating system; adherence to these steps ensures a high probability of success.
Step 1: Synthesis of Ethyl 5-Chloronicotinate
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Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 5-chloronicotinic acid (10.0 g, 63.5 mmol).
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Reagents: Add absolute ethanol (100 mL) followed by the slow, careful addition of concentrated sulfuric acid (2 mL).
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure to yield crude ethyl 5-chloronicotinate, which can be used directly in the next step.
Step 2: Reduction to (5-Chloro-3-pyridinyl)methanol
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Setup: Dissolve the crude ethyl 5-chloronicotinate from Step 1 in methanol (150 mL) in a 500 mL round-bottom flask, and cool the solution to 0 °C in an ice bath.
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Reagent Addition: Add sodium borohydride (NaBH₄) (4.8 g, 127 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the ester without affecting the pyridine ring or the chloro-substituent.
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Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
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Quenching: Carefully quench the reaction by slowly adding water (50 mL) at 0 °C.
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Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
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Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure (5-Chloro-3-pyridinyl)methanol as a white solid.
Chemical Reactivity and Applications
The molecule's reactivity is centered on its two functional groups: the primary alcohol and the chloro-substituted pyridine ring.
Reactivity Profile
The hydroxyl group and the pyridine ring are the primary sites of chemical reactivity.
Caption: Key reactivity pathways of (5-Chloro-3-pyridinyl)methanol.
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Oxidation: The primary alcohol can be oxidized. Mild oxidizing agents like Pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, 5-chloro-3-pyridinecarboxaldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄), will oxidize it fully to 5-chloronicotinic acid.
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Esterification/Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic acids (under acidic catalysis) and etherification with alkyl halides (under basic conditions, e.g., Williamson ether synthesis). This allows for the easy attachment of various side chains, a common strategy in drug development.
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Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This, combined with the electron-withdrawing effect of the chlorine atom, makes the ring relatively resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, although conditions for the latter are often harsh.
Applications in Medicinal Chemistry and Drug Discovery
Halogenated pyridines are a cornerstone of modern medicinal chemistry. The chlorine atom can increase metabolic stability, improve membrane permeability, and participate in halogen bonding, which can enhance binding affinity to biological targets. (5-Chloro-3-pyridinyl)methanol is a key intermediate for introducing the "5-chloropyridin-3-ylmethyl" moiety into larger molecules.
While not a direct precursor in the most cited syntheses, the closely related structural motif is central to the structure of Etoricoxib , a selective COX-2 inhibitor used to treat arthritis and pain.[3][4] The synthesis of Etoricoxib involves building a bipyridine system where one of the rings is a chloro-substituted pyridine.[5][6][7] The methodologies used to create these complex pyridine-based structures highlight the importance of functionalized building blocks like (5-Chloro-3-pyridinyl)methanol and its derivatives in constructing modern pharmaceuticals. Its general utility is as a versatile building block for creating libraries of compounds for screening in drug discovery programs.[8]
Safety, Handling, and Storage
As a laboratory chemical, (5-Chloro-3-pyridinyl)methanol requires careful handling. The following information is based on general safety data for this class of compounds.
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GHS Hazard Statements:
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Harmful if swallowed (H302).
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
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Precautionary Measures:
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Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9]
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Response:
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IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]
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IF ON SKIN: Wash with plenty of soap and water.[9]
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IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
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Stability and Storage: The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
References
- Google Patents. EP2649049B1 - Process to produce etoricoxib.
- Google Patents. EP2802564B1 - Process for the synthesis of etoricoxib.
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European Patent Office. EP 2 802 564 B1 - PROCESS FOR THE SYNTHESIS OF ETORICOXIB. Available at: [Link]
- Google Patents. EP2479166A1 - A process for the preparation of etoricoxib.
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Dutscher. Safety Data Sheet. Available at: [Link] (General reference for SDS format and precautionary statements).
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Aral. Safety Data Sheet - General Storage. Available at: [Link] (General reference for safe storage practices).
Sources
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. EP2649049B1 - Process to produce etoricoxib - Google Patents [patents.google.com]
- 4. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 5. EP2802564B1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. msdspds.castrol.com [msdspds.castrol.com]
